molecular formula C14H15ClN2O2S B11366698 N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11366698
M. Wt: 310.8 g/mol
InChI Key: DTTQVFPIUOBYLW-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl ring, a methoxy group, a methyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the thiazole derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.

    Substitution Reactions: The chloro, methoxy, and methyl groups can be introduced through electrophilic aromatic substitution reactions on the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may result in the replacement of the chloro group with other functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Possible use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anti-inflammatory properties, it may inhibit specific signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methoxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
  • N-(4-chloro-2-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
  • N-(4-chloro-2-methoxy-5-methylphenyl)-2-(1,3-thiazol-4-yl)acetamide

Uniqueness

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is unique due to the specific combination of functional groups and the presence of both a thiazole ring and a chloro-substituted phenyl ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C14H15ClN2O2S/c1-8-4-12(13(19-3)6-11(8)15)17-14(18)5-10-7-20-9(2)16-10/h4,6-7H,5H2,1-3H3,(H,17,18)

InChI Key

DTTQVFPIUOBYLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CC2=CSC(=N2)C

Origin of Product

United States

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